N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride
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Overview
Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiazolo[5,4-c]pyridine core structure, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride typically involves multiple steps, starting with the construction of the thiazolo[5,4-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazole and aldehydes
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to maximize yield and purity. Quality control measures, such as chromatographic techniques and spectroscopic analysis, would be employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides or thiazolopyridines.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its thiazolo[5,4-c]pyridine core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The biological activity of this compound can be explored in various biological assays, including enzyme inhibition studies and receptor binding assays. It may have potential as a lead compound in drug discovery.
Medicine: This compound could be investigated for its therapeutic potential in treating various diseases. Its structural features suggest it may interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(2-methyl-2-propanyl)benzamide hydrochloride
Uniqueness: N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride is unique due to its specific substitution pattern on the benzamide moiety and the presence of the dichloro group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS.ClH/c21-14-6-7-15(16(22)10-14)19(26)24-20-23-17-8-9-25(12-18(17)27-20)11-13-4-2-1-3-5-13;/h1-7,10H,8-9,11-12H2,(H,23,24,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTUXQVKNUVUNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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